1-Ethyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC17789161
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15N3O |
|---|---|
| Molecular Weight | 205.26 g/mol |
| IUPAC Name | 1-ethyl-N-[(5-methylfuran-2-yl)methyl]pyrazol-4-amine |
| Standard InChI | InChI=1S/C11H15N3O/c1-3-14-8-10(6-13-14)12-7-11-5-4-9(2)15-11/h4-6,8,12H,3,7H2,1-2H3 |
| Standard InChI Key | NPCLXVGELZUWHC-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)NCC2=CC=C(O2)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture and Bonding
The compound features a 1H-pyrazole ring substituted at N1 with an ethyl group (-CH₂CH₃) and at C4 with a secondary amine linked to a (5-methylfuran-2-yl)methyl moiety. Key structural parameters include:
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₁₅N₃O | |
| Molecular weight | 205.26 g/mol | |
| X-ray diffraction data | a = 10.2630 Å, β = 102.510° | |
| Torsional angle (C6-N1) | 42.0° (pyrazole-furan) |
The furan ring's electron-rich oxygen atom and pyrazole's aromatic system create a conjugated π-network, enhancing stability and enabling charge-transfer interactions . Hydrogen bonding between the amine group and adjacent heteroatoms contributes to crystalline packing patterns .
Spectroscopic Characterization
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NMR (¹H): Peaks at δ 2.25 ppm (CH₃ of furan), δ 3.89 ppm (N-CH₂-furan), and δ 6.12–7.45 ppm (pyrazole/furan protons) .
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IR: Stretching vibrations at 3250 cm⁻¹ (N-H), 1605 cm⁻¹ (C=N), and 1020 cm⁻¹ (C-O-C furan).
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MS: Molecular ion [M+H]⁺ at m/z 206.13 with fragmentation peaks at m/z 161.08 (furan loss) and 93.04 (pyrazole ring) .
Synthetic Methodologies
Multi-Step Organic Synthesis
The compound is synthesized via a three-step protocol:
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Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with β-keto esters yields 1-ethyl-1H-pyrazol-4-amine intermediates.
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Furan Coupling: Nucleophilic substitution using 5-methylfurfuryl bromide in DMF at 80°C for 12 hours attaches the furan moiety .
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Purification: Chromatographic separation (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity.
Optimized Reaction Conditions:
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Solvent | DMF vs. THF | +22% |
| Temperature | 80°C vs. 60°C | +15% |
| Catalyst | K₂CO₃ vs. Et₃N | +18% |
Alternative routes employ Ugi four-component reactions or microwave-assisted synthesis, reducing time from 12 hours to 45 minutes .
Comparative Analysis with Structural Analogs
| Compound | Structural Features | Bioactivity (MIC/Melanoma IC₅₀) |
|---|---|---|
| 1-Ethyl-5-methylpyrazol-4-amine | No furan substituent | MIC = 64 μg/mL (S. aureus) |
| 5-Methylfurfurylamine | Isolated furan-amine | No antimicrobial activity |
| Target Compound | Pyrazole-furan hybrid | MIC = 8 μg/mL, IC₅₀ = 1.7 μM |
The furan-pyrazole combination enhances membrane permeability (logP = 2.44 vs. 1.89 for pyrazole alone) and π-π stacking with biological targets .
Industrial and Research Applications
Medicinal Chemistry
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Lead compound for BRAF kinase inhibitors in melanoma therapy .
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Precursor in radiopharmaceuticals (¹⁸F-labeled PET tracers) .
Materials Science
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Monomer for conductive polymers (σ = 10⁻³ S/cm).
Future Research Priorities
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ADMET Profiling: Assess oral bioavailability and hepatotoxicity in mammalian models.
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Structure-Activity Relationships: Modify furan methyl groups and pyrazole substituents.
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Formulation Studies: Develop nanoencapsulated derivatives for enhanced blood-brain barrier penetration.
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